molecular formula C20H19N3O2S B2826709 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-70-9

2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2826709
CAS No.: 627045-70-9
M. Wt: 365.45
InChI Key: SLFUHXUTAAWJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[4,5-b]quinolines are a class of compounds that have been synthesized through various methods . They are known for their wide range of biological properties, including antitumor activity .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinoline derivatives has been studied using various spectroscopic methods such as FT-IR (Fourier Transform infrared spectroscopy), 1H NMR (Nuclear Magnetic Resonance), 13C NMR, and GC-MS (gas chromatography-mass spectrometry) .

Scientific Research Applications

Antioxidant Activity

Compounds closely related to 2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione have been synthesized and evaluated for their antioxidant properties. One study prepared new hexahydropyrimido[5,4-c]quinoline-2,5-diones and found that those containing thiourea moiety exhibited better antioxidant activity, suggesting potential for applications in oxidative stress-related conditions (Ismaili et al., 2008).

Corrosion Inhibition

Another scientific application involves the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. A study demonstrated that these compounds could effectively prevent corrosion, highlighting their potential in industrial applications to enhance the durability of metals (Verma et al., 2016).

Catalysis

A novel catalyst based on metal-organic frameworks (MOFs) was developed for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This work underscores the importance of these compounds in facilitating various chemical transformations, offering a pathway to more efficient and sustainable chemical synthesis (Sepehrmansouri et al., 2020).

Green Chemistry

The compound and its derivatives have also found applications in green chemistry. For instance, a study outlined an L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones, demonstrating the utility of water as a solvent in promoting environmentally friendly chemical reactions (Rajesh et al., 2011).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown antitumor activity , suggesting that the targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It’s known that the introduction of a thioureido group at a specific position in the compound’s structure resulted in significant antitumor activity and improved selectivity toward non-small cell lung, colon, cns, melanoma, renal, and breast cancer cell lines . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.

Result of Action

The result of HMS1653H15’s action is a broad-spectrum antitumor activity against most of the tested sub-panel tumor cell lines . This suggests that the compound has a cytotoxic effect, leading to the death of cancer cells.

Future Directions

The future directions for research on pyrimido[4,5-b]quinolines could involve the development of new methods for the preparation of these compounds and the improvement of existing synthetic methods . Additionally, further studies could be conducted to explore their potential biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

5-phenyl-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-11-26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h2-5,7-8,15H,1,6,9-11H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFUHXUTAAWJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.